

Application Notes and Protocols: Allylation of Acetals and Ketals with Allyltrimethylsilane

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Compound of Interest

Compound Name: Allyltrimethylsilane

Cat. No.: B147118

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Introduction

The allylation of acetals and ketals with **allyltrimethylsilane**, a key carbon-carbon bond-forming reaction known as the Hosomi-Sakurai reaction, is a powerful tool in organic synthesis.[1][2] This process allows for the formation of homoallylic ethers, which are valuable intermediates in the synthesis of natural products and pharmaceutically active molecules.[2][3] The reaction is prized for its ability to generate chiral centers from readily available achiral starting materials under relatively mild conditions.[3] The reaction is typically promoted by a Lewis acid, which activates the acetal or ketal for nucleophilic attack by the **allyltrimethylsilane**. The silicon group in the resulting intermediate stabilizes the β -carbocation, facilitating the reaction.

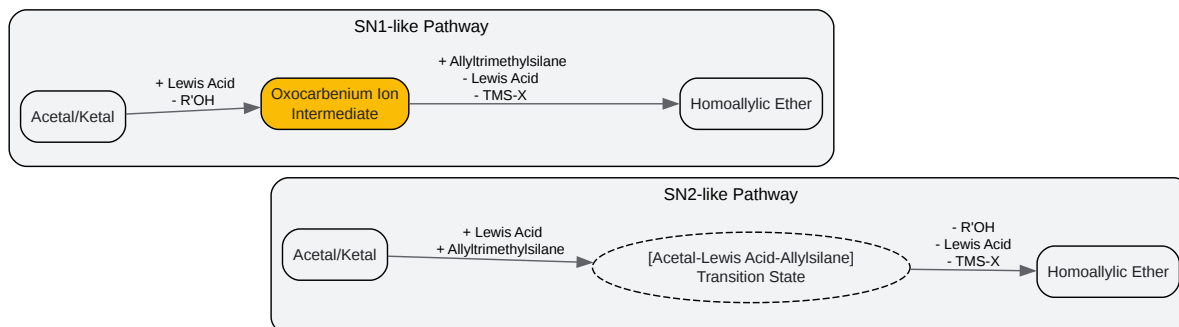
A variety of catalysts have been developed for this transformation, ranging from traditional stoichiometric Lewis acids like titanium tetrachloride (TiCl_4) to more recent catalytic systems that are milder and more environmentally benign. These include metal triflates, Brønsted acids, and microwave-assisted methods. The choice of catalyst can significantly influence the reaction's efficiency, selectivity, and substrate scope.

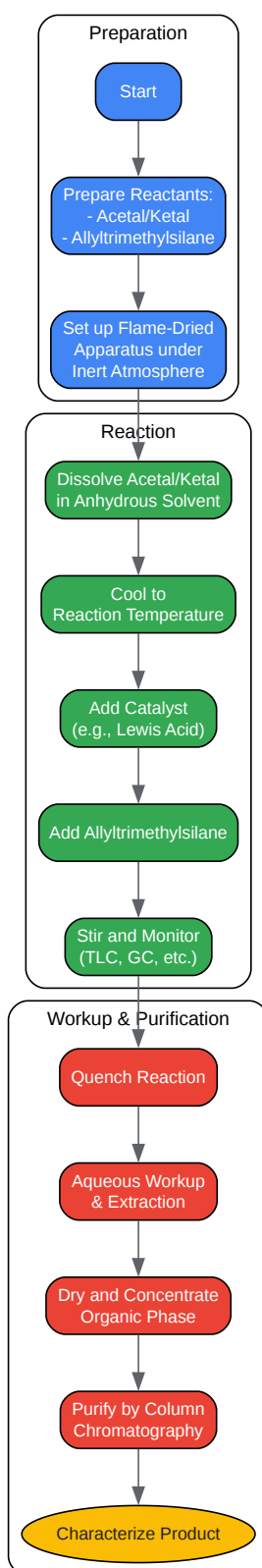
Reaction Mechanism

The allylation of acetals and ketals with **allyltrimethylsilane** can proceed through two primary mechanistic pathways, largely dependent on the substrate and the Lewis acid used.

- **SN1-like Mechanism:** This pathway involves the formation of an oxocarbenium ion intermediate upon activation of the acetal by the Lewis acid. This is followed by the nucleophilic attack of the **allyltrimethylsilane**.
- **SN2-like Mechanism:** In this mechanism, the Lewis acid coordinates to the acetal, and the **allyltrimethylsilane** attacks in a concerted fashion, avoiding the formation of a discrete carbocation.

The stereochemical outcome of the reaction can be influenced by the mechanism. For instance, reactions catalyzed by trimethylsilyl trifluoromethanesulfonate (TMSOTf) have shown high syn-selectivity, suggesting a more ordered transition state, while TiCl_4 -catalyzed reactions may exhibit lower selectivity.





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References

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